REACTION_CXSMILES
|
[CH3:1][C:2]1[C:10]2[O:9][CH:8](OC)[CH2:7][C:6]=2[CH:5]=[CH:4][C:3]=1[C:13]([O:15][CH3:16])=[O:14]>P(=O)(O)(O)O>[CH3:1][C:2]1[C:10]2[O:9][CH:8]=[CH:7][C:6]=2[CH:5]=[CH:4][C:3]=1[C:13]([O:15][CH3:16])=[O:14]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CC1=C(C=CC=2CC(OC21)OC)C(=O)OC
|
Name
|
|
Quantity
|
3 mL
|
Type
|
solvent
|
Smiles
|
P(O)(O)(O)=O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
100 °C
|
Type
|
CUSTOM
|
Details
|
was stirred at 100° C. for 15 minutes
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The reaction mixture was cooled to room temperature
|
Type
|
CUSTOM
|
Details
|
was partitioned between water and diethyl ether
|
Type
|
EXTRACTION
|
Details
|
The aqueous portion was extracted three times with diethyl ether
|
Type
|
WASH
|
Details
|
The combined organic portion was washed three times with water
|
Type
|
EXTRACTION
|
Details
|
The basic portion was extracted three times with diethyl ether
|
Type
|
WASH
|
Details
|
the combined organic portions were washed with brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over sodium sulfate
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Type
|
CUSTOM
|
Details
|
to afford a brown residue which
|
Type
|
CUSTOM
|
Details
|
was purified by column chromatography
|
Type
|
WASH
|
Details
|
eluting with 5% ethyl acetate in hexanes
|
Type
|
CONCENTRATION
|
Details
|
Pure fractions were concentrated in vacuo
|
Reaction Time |
15 min |
Name
|
|
Type
|
product
|
Smiles
|
CC1=C(C=CC=2C=COC21)C(=O)OC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 371 mg | |
YIELD: PERCENTYIELD | 54% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |